molecular formula C38H46N4O6S2 B10849833 (R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(2-o-tolylacetamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(2-o-tolylacetamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide

Cat. No.: B10849833
M. Wt: 718.9 g/mol
InChI Key: BUCXGTGXIGORNK-DYCNJNKSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KNI-10232 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of KNI-10232 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

KNI-10232 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

KNI-10232 has a wide range of scientific research applications, including:

Mechanism of Action

KNI-10232 exerts its effects by inhibiting specific enzymes or proteins involved in disease pathways. The compound binds to the active site of the target enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the biological processes that rely on the enzyme, leading to therapeutic effects. The molecular targets and pathways involved include key enzymes in parasitic organisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KNI-10232 stands out due to its high binding affinity and specificity for its target enzymes. This makes it a valuable compound for therapeutic applications and scientific research. Its unique chemical structure and stability also contribute to its effectiveness and versatility in various applications .

Properties

Molecular Formula

C38H46N4O6S2

Molecular Weight

718.9 g/mol

IUPAC Name

(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(2-methylphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C38H46N4O6S2/c1-23-12-8-9-15-25(23)20-31(44)39-29(21-49-4)35(46)40-28(18-24-13-6-5-7-14-24)33(45)37(48)42-22-50-38(2,3)34(42)36(47)41-32-27-17-11-10-16-26(27)19-30(32)43/h5-17,28-30,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t28-,29-,30+,32-,33-,34+/m0/s1

InChI Key

BUCXGTGXIGORNK-DYCNJNKSSA-N

Isomeric SMILES

CC1=CC=CC=C1CC(=O)N[C@@H](CSC)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(CSC)C(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O

Origin of Product

United States

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